molecular formula C18H14S2 B8514676 Benzene, 1,3-bis(phenylthio)- CAS No. 2974-10-9

Benzene, 1,3-bis(phenylthio)-

Cat. No. B8514676
M. Wt: 294.4 g/mol
InChI Key: FOXSXNJTWXVMEA-UHFFFAOYSA-N
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Patent
US06191080B1

Procedure details

The thiophenol derivative and the halogenated aromatic compound are reacted under the reaction conditions described above, subjected to distillation under a reduced pressure as it is or after filtration, to obtain a polyphenyl thioether crude product fraction. For example, by the reaction between a potassium salt of thiophenol and m-dichlorobenzene, a m-bis(phenylmercapto) benzene crude product can be obtained as a fraction at 220° C.-230° C./5 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[C:2]1([SH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12](Cl)[CH:11]=1>>[C:2]1([S:8][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([S:8][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:11]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC(=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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